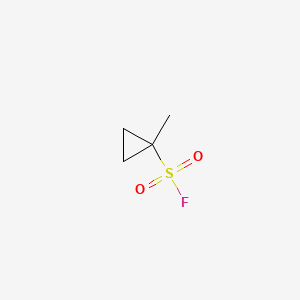
1-Methylcyclopropane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylcyclopropane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and materials science . The compound’s structure consists of a cyclopropane ring substituted with a methyl group and a sulfonyl fluoride group, which imparts distinct chemical properties.
準備方法
The synthesis of 1-Methylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluoride-chloride exchange reaction from the corresponding sulfonyl chlorides . This method typically uses reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions. Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which has emerged as an efficient approach for producing sulfonyl fluorides . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
化学反応の分析
1-Methylcyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction:
Sulfur Fluoride Exchange (SuFEx): This click chemistry reaction involves the exchange of the sulfonyl fluoride group with various nucleophiles, forming stable sulfur (VI) linkages.
Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methylcyclopropane-1-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It serves as a valuable building block in the synthesis of complex molecules due to its reactivity and stability.
Chemical Biology: The compound is used in the development of covalent probes for studying protein functions and interactions.
Drug Discovery: Its unique properties make it a potential candidate for designing enzyme inhibitors and other therapeutic agents.
Materials Science: The compound is utilized in the creation of functionalized materials with specific properties.
作用機序
The mechanism by which 1-Methylcyclopropane-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable sulfur (VI) linkages with amino acids or proteins . This reactivity is harnessed in various applications, including the development of covalent inhibitors and bioconjugation techniques.
類似化合物との比較
1-Methylcyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
1-Methylcyclopropane-1-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride, making it less reactive in certain reactions.
Ethenesulfonyl fluoride: Known for its use in SuFEx click chemistry, it has a different structural framework but similar reactivity.
Sulfuryl fluoride: A gas used in various fluorosulfonylation reactions, it serves as a precursor for many sulfonyl fluorides.
The uniqueness of this compound lies in its specific reactivity profile and stability, making it a versatile tool in synthetic and biological applications.
特性
分子式 |
C4H7FO2S |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
1-methylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H7FO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3 |
InChIキー |
PLGJSBPWEHPEHK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


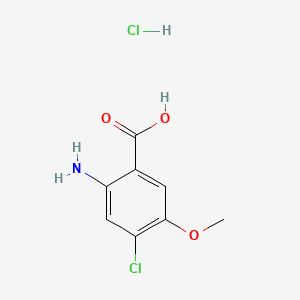
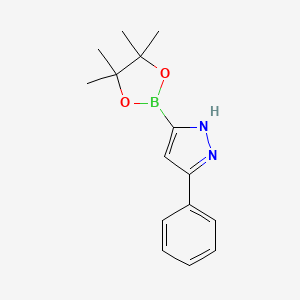
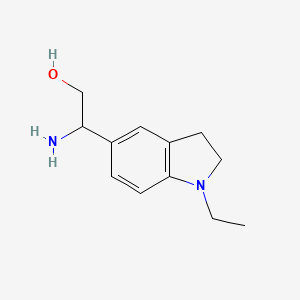
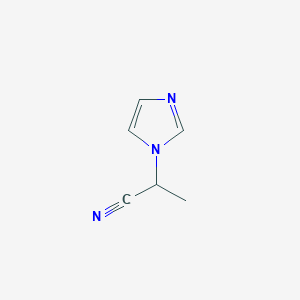
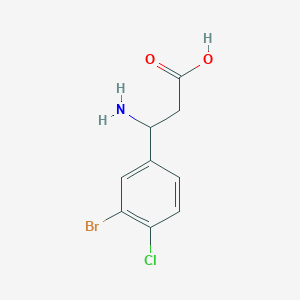
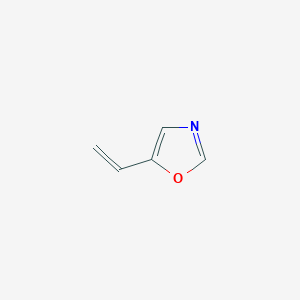
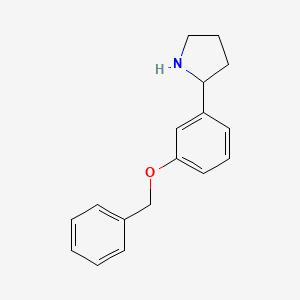
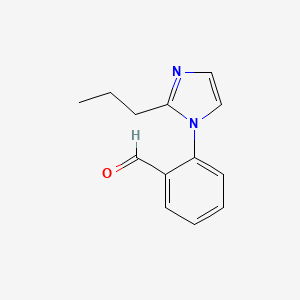
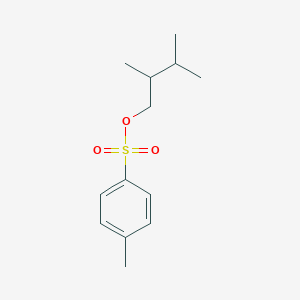
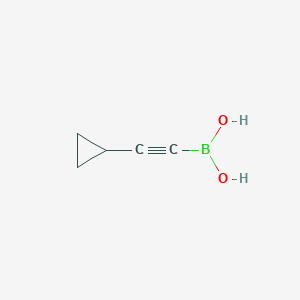
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
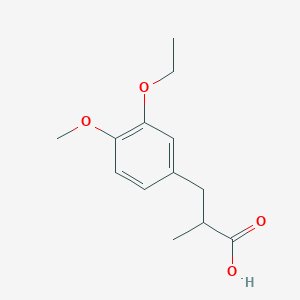
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)
